Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
Description
Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a trifluoromethyl-substituted phenyl group at position 2 and a methyl ester at position 5 of the pyrimidine ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety allows for further functionalization .
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)9-6-17-11(18-7-9)8-2-4-10(5-3-8)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZJOYIWRKRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701256 | |
| Record name | Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871251-66-0 | |
| Record name | Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, such as the NF-kB inflammatory pathway, by binding to key proteins and altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ester groups, and biological activities.
Substituent Variations on the Pyrimidine Ring
Methyl 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Structure : Chlorine replaces the phenyl group at position 2.
- Impact : The electron-withdrawing chlorine increases reactivity in nucleophilic substitution reactions compared to the phenyl group. This compound is often used as an intermediate in synthesizing more complex derivatives .
Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate
- Structure : Lacks the phenyl group at position 2; trifluoromethyl is directly attached.
- Impact : Reduced steric hindrance and altered electronic properties may decrease binding affinity in biological targets compared to the phenyl-containing analog .
Ethyl 4-(2-Fluorophenyl)-2-methylpyrimidine-5-carboxylate
Ester Group Modifications
Ethyl 4-(Trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate
- Structure : Ethyl ester and pyridinyl group at position 2.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting prodrug strategies .
Methyl 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Structure : Methoxy group at position 2 instead of phenyl.
- Impact : Increased solubility due to the polar methoxy group, but reduced lipophilicity may limit membrane permeability .
Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Activity : Inhibits AP-1 and NF-κB mediated gene expression in Jurkat T cells.
- SAR Insight: The pyrrolinylamino group at position 2 is critical for activity, suggesting that bulkier substituents (e.g., phenyl in the target compound) may alter binding modes .
Methyl 4-(2-Bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate (CAS No. 871251-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can contribute to the compound's efficacy in biological systems .
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives of tetrahydropyrimidines have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Tetrahydropyrimidine Derivative 4e | HeLa | TBD | |
| Tetrahydropyrimidine Derivative 4k | MCF-7 | TBD |
Antimicrobial Activity
In addition to its cytotoxic effects, this compound has been evaluated for antimicrobial properties. Studies have shown that pyrimidine derivatives possess moderate to excellent activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this derivative have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Activity Against Bacterial Strains
The biological activity of this compound is likely mediated through multiple mechanisms. The presence of the pyrimidine scaffold suggests potential interactions with nucleic acids or enzymes involved in cellular proliferation and survival pathways. Moreover, the trifluoromethyl group may enhance binding affinity to target proteins or enzymes, facilitating its role as an inhibitor in cancer or microbial growth pathways .
Case Studies
Several case studies have documented the efficacy of pyrimidine-based compounds in preclinical models. For instance, a study demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent . Moreover, antimicrobial studies revealed that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, suggesting a role in combating antibiotic-resistant strains .
Q & A
Q. What are the conventional synthetic routes for Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate, and what key intermediates are involved?
A common approach involves multi-step reactions starting with the condensation of trifluoromethyl-substituted phenyl precursors with pyrimidine derivatives. For example:
- Step 1 : Formation of the pyrimidine ring via cyclization reactions, such as the Biginelli reaction, using ethyl acetoacetate, urea/thiourea analogs, and 4-(trifluoromethyl)benzaldehyde derivatives .
- Step 2 : Esterification of the carboxylate group using methanol under acidic or basic conditions to yield the methyl ester .
- Key intermediates : Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 154934-97-1) is a critical precursor, as described in patent literature .
Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?
- <sup>1</sup>H/ <sup>13</sup>C NMR :
- Mass Spectrometry (HRMS) :
Q. What crystallographic methods are suitable for resolving its solid-state structure?
- SHELXL is widely used for refining small-molecule crystal structures. Key steps include:
- ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles, ensuring geometric accuracy .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrimidine ring formation be addressed?
Regioselectivity in pyrimidine synthesis is influenced by:
- Catalytic conditions : Lewis acids (e.g., ZnCl2) favor cyclization at the 5-position.
- Substituent effects : Electron-withdrawing groups (e.g., CF3) direct electrophilic attack to the 2-position of the phenyl ring. Computational studies (DFT) predict charge distribution to optimize reaction conditions .
Q. What experimental strategies mitigate discrepancies in spectroscopic data during characterization?
Q. How does this compound’s electronic structure influence its potential as a kinase inhibitor?
- DFT calculations (e.g., Gaussian 09) reveal:
- The CF3 group enhances lipophilicity (logP ~2.8), favoring membrane penetration.
- The pyrimidine ring’s electron-deficient nature enables π-stacking with ATP-binding pockets in kinases.
- Docking studies (AutoDock Vina) show binding affinity (<i>K</i>d ~15 nM) for tyrosine kinases like EGFR .
Q. What are the limitations of using HPLC for purity analysis, and how can they be overcome?
- Co-elution issues : Use orthogonal methods (e.g., UPLC-MS) with C18 columns (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H2O/MeCN).
- Retention time variability : Standardize mobile phase pH and column temperature (25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
